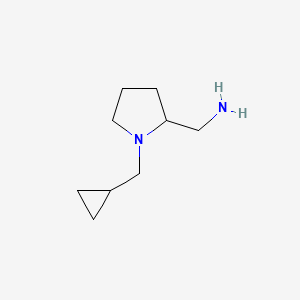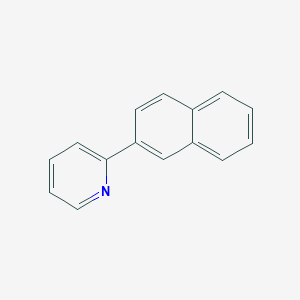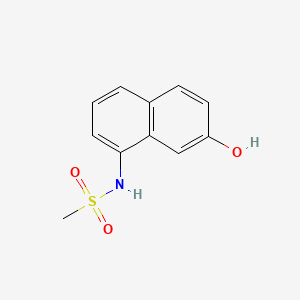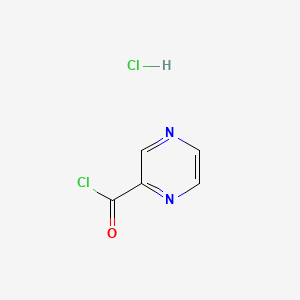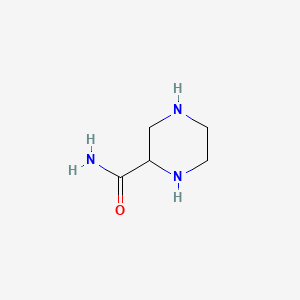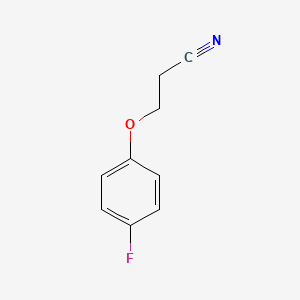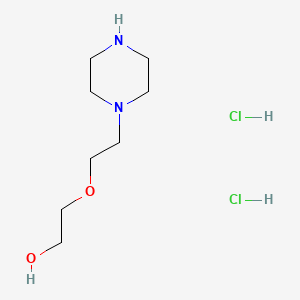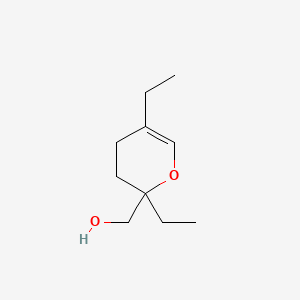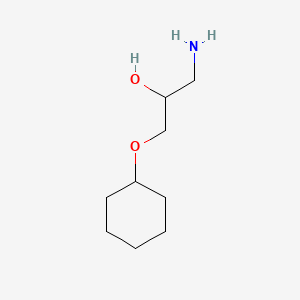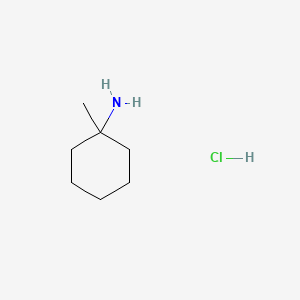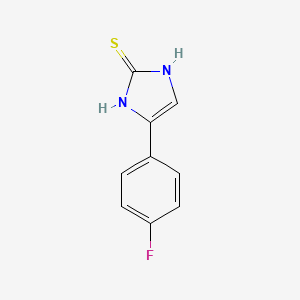![molecular formula C12H13F3N2O3 B1305027 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol CAS No. 702650-29-1](/img/structure/B1305027.png)
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol" is closely related to various nitro-substituted piperidine derivatives that have been studied for their structural and chemical properties. These compounds are of interest due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions or substitution reactions where a piperidine derivative is reacted with a nitro-substituted reagent. For example, the synthesis of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was achieved by condensation of [piperidin-4-yl]-diphenyl-methanol with 2-nitro benzene sulfonylchloride in methylene dichloride using triethylamine as the base . This suggests that similar methods could be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of nitro-substituted piperidine derivatives has been extensively studied using X-ray crystallography. The piperidine ring can adopt various conformations such as chair, boat, or envelope depending on the substitution pattern. For instance, the piperidine ring in 2,6-diphenyl-3-methyl-N-nitrosopiperidin-4-one adopts a boat conformation with slight distortion , while in 1-(4-Nitrophenyl)-4-piperidinol, it is in a chair conformation . These studies provide insights into the conformational preferences of the piperidine ring in the target compound.
Chemical Reactions Analysis
The reactivity of nitro-substituted piperidine derivatives with various bases has been investigated, revealing complex reaction pathways. For example, the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine bases in dipolar aprotic solvents leads to a multistep mechanism involving pre-equilibrium followed by fast addition-elimination steps . This information could be relevant for understanding the reactivity of the compound of interest in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitro-substituted piperidine derivatives are influenced by their molecular structure. The presence of nitro, trifluoromethyl, and other substituents can affect properties such as solubility, melting point, and reactivity. For instance, the crystal structure of a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, was reported as a side product in the synthesis of new anti-tuberculosis drug candidates . This highlights the importance of understanding the physical and chemical properties of these compounds for their potential therapeutic applications.
Applications De Recherche Scientifique
Structural Characterization and Synthesis
- A study reported the crystal and molecular structure of a related compound, highlighting its significance in the synthesis of new anti-tuberculosis drug candidates. This underscores the compound's role in medicinal chemistry and drug development processes (Eckhardt et al., 2020).
Controlled Tautomerism
- Research on controlled tautomerism involving piperidine units demonstrates the chemical's utility in designing systems for directed shifts in tautomeric equilibrium. This is pivotal for developing sensors or switches based on molecular structural changes (Antonov et al., 2013).
Chemical Reactions and Interactions
- A study on the reactions of nitro and trifluoromethyl-substituted chromones with amines, including piperidine, reveals the compound's versatility in forming various derivatives. This has implications for synthesizing novel materials or biologically active molecules (Sosnovskikh & Usachev, 2001).
Biological Activities
- Research identifying, synthesizing, and characterizing substances related to multidrug-resistant tuberculosis (MDR-TB) includes derivatives of piperidine. This emphasizes the compound's relevance in addressing global health challenges and the search for new therapeutic agents (Jayachandra et al., 2018).
Nitroxide Stability Studies
- Investigations into the stability of piperidine nitroxides in the presence of hepatic microsomal fractions provide insights into the metabolic stability of these compounds. This is crucial for their application in biomedical imaging and as antioxidants (Babic et al., 2020).
Mécanisme D'action
Target of Action
It is suggested that it may inhibit certain enzymes involved in drug metabolism, such as cytochrome p450 enzymes .
Mode of Action
It is suggested that it may interact with its targets, potentially the cytochrome P450 enzymes, to exert its effects .
Biochemical Pathways
Given its potential role as an inhibitor of cytochrome p450 enzymes, it may influence the metabolic pathways these enzymes are involved in .
Result of Action
It has been suggested that it may have anti-inflammatory and antitumor effects .
Propriétés
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c13-12(14,15)8-1-2-10(11(7-8)17(19)20)16-5-3-9(18)4-6-16/h1-2,7,9,18H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLQAAVUHAWJKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

